molecular formula C9H10O2 B2372744 3-[(R)-1-Hydroxyethyl]benzaldehyde CAS No. 1253105-73-5

3-[(R)-1-Hydroxyethyl]benzaldehyde

Cat. No. B2372744
CAS RN: 1253105-73-5
M. Wt: 150.177
InChI Key: CFIXBVCCQDUDPW-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like benzaldehyde has been achieved through various methods. One approach involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . Another method involves the catalytic hydrogenation of methyl benzoate to benzyl aldehyde over manganese-based catalysts .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like benzaldehyde have been studied. For instance, the selective oxidation of styrene under heterogeneous catalyzed conditions delivers environmentally friendly paths for the production of benzaldehyde .

Scientific Research Applications

Enzyme Catalysis and Asymmetric Synthesis

Research demonstrates that benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. This process is significant in asymmetric synthesis, producing various compounds with high enantiomeric purity, such as (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin. These compounds are crucial chiral building blocks in chemical synthesis (Kühl et al., 2007).

Catalytic Reactions in Organic Synthesis

The use of benzaldehyde in catalytic reactions is a key area of research. For instance, the carbonylation of hydrocarbons, catalyzed by specific complexes under irradiation, transforms benzaldehyde into valuable organic compounds. This method is notable for its ambient conditions and efficiency in producing various aldehydes, showcasing the versatile applications of benzaldehyde in organic synthesis (Sakakura et al., 1990).

Chemical Engineering and Process Optimization

Benzaldehyde's role in chemical engineering processes is highlighted in studies focusing on the optimization of reactions involving benzaldehyde derivatives. For example, innovative reactor designs and reaction engineering approaches have been developed for the efficient synthesis of benzaldehyde derivatives, significantly improving the productivity and yield of these reactions (Hildebrand et al., 2007).

Green Chemistry Applications

Benzaldehyde is also utilized in green chemistry applications, such as the synthesis of 3-(methoxycarbonyl)coumarin using ionic liquids. This approach exemplifies the integration of sustainable methods in chemical synthesis, reducing environmental impact and enhancing efficiency (Verdía et al., 2017).

Advanced Material Synthesis

In material science, benzaldehyde derivatives are employed in the synthesis of advanced materials. For instance, the preparation of optically active compounds using benzaldehyde lyase-catalyzed reactions contributes to the development of novel materials with specific optical properties (Hischer et al., 2005).

Mechanism of Action

The mechanism of action for similar reactions, such as the Wolff-Kishner reduction, involves the formation of a hydrazone through the reaction of hydrazine with a carbonyl .

Safety and Hazards

The safety data sheet for benzaldehyde indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future research directions could involve optimizing catalysts to enhance the efficiency and sustainability of benzaldehyde synthesis . Additionally, the development of sustainable, effective catalytic systems for benzaldehyde production is a task of high significance in both academic and industrial fields .

properties

IUPAC Name

3-[(1R)-1-hydroxyethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXBVCCQDUDPW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253105-73-5
Record name 3-[(1R)-1-hydroxyethyl]benzaldehyde
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